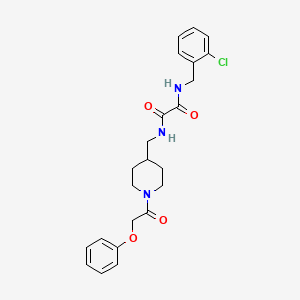

N1-(2-chlorobenzyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide

Description

N1-(2-Chlorobenzyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide is an oxalamide derivative characterized by:

- N2-substituent: A piperidin-4-ylmethyl group modified at the 1-position with a 2-phenoxyacetyl moiety. This moiety may enhance metabolic stability or modulate receptor affinity.

The oxalamide core (N,N'-disubstituted oxalic acid diamide) is a versatile scaffold in medicinal chemistry, often employed in antiviral, anticancer, and flavoring agents due to its hydrogen-bonding capacity and conformational flexibility .

Properties

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN3O4/c24-20-9-5-4-6-18(20)15-26-23(30)22(29)25-14-17-10-12-27(13-11-17)21(28)16-31-19-7-2-1-3-8-19/h1-9,17H,10-16H2,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADVCTRJAYOZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-chlorobenzyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex oxalamide structure that includes a 2-chlorobenzyl group and a piperidine derivative. Its molecular formula is C18H22ClN3O3, and it has been synthesized through various organic reactions, which contribute to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents, especially in combating resistant strains.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown anticancer activity in various cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through several pathways:

- Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in cancer cell lines, leading to reduced proliferation.

- Apoptosis Induction : Mechanistic studies indicate activation of caspases and upregulation of pro-apoptotic factors.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Apoptosis via caspase activation |

| MCF-7 | 15 | Cell cycle arrest |

| A549 | 12 | ROS generation |

The precise mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Receptor Modulation : The compound may bind to certain receptors involved in cell signaling pathways, modulating their activity.

- Enzyme Inhibition : It has been suggested that the compound inhibits enzymes critical for cell survival and proliferation, particularly in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N1-(tert-butyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide | Contains a tert-butyl group instead of 2-chlorobenzyl | Different steric effects may influence biological activity |

| N1-(phenethyl)-N2-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)oxalamide | Features a methoxyacetyl group | Variations in electronic properties due to methoxy substitution |

| N1-benzyl-N2-(piperidin-4-ylmethyl)oxalamide | Lacks halogen substitution | Provides insights into the role of halogens in biological activity |

The unique combination of functional groups in this compound enhances its efficacy and selectivity compared to these similar compounds.

Comparison with Similar Compounds

Antiviral Oxalamides Targeting HIV Entry

Compounds in and share the oxalamide scaffold but differ in substituents and biological targets:

Key Differences :

Key Differences :

Piperidine-Modified Oxalamides

–18 describe piperidinylmethyl oxalamides with varied substitutions:

Key Differences :

- Compared to CAS 898415-29-7, the target lacks a sulfonyl group, which may reduce metabolic oxidation susceptibility .

Physicochemical and Pharmacokinetic Considerations

- LogP: The 2-chlorobenzyl and phenoxyacetyl groups suggest higher lipophilicity than S336 (logP ~3.5), which may necessitate formulation adjustments for oral bioavailability .

- Stereochemistry : Unlike stereoisomeric mixtures in Compounds 14–15 (), the target compound’s stereochemical configuration is unspecified, which could critically influence activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.